molecular formula C7H7N2+ B14727114 Pyridinium, 4-cyano-1-methyl- CAS No. 13441-45-7

Pyridinium, 4-cyano-1-methyl-

Cat. No.: B14727114
CAS No.: 13441-45-7
M. Wt: 119.14 g/mol
InChI Key: NQQUGKKTJLAUHC-UHFFFAOYSA-N
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Description

Significance of Pyridinium (B92312) Cations in Organic and Materials Chemistry

Pyridinium cations are organic compounds characterized by a positively charged pyridine (B92270) ring. This positive charge significantly influences their chemical behavior, making them highly versatile. In organic synthesis, pyridinium salts are utilized as catalysts and as precursors for the synthesis of more complex molecules. rsc.org Their reactivity towards nucleophiles makes them effective starting materials for various organic transformations. acs.org

The significance of pyridinium cations extends into materials science. Their inherent charge and aromaticity contribute to their use in the development of ionic liquids, which are salts with low melting points, finding applications as environmentally benign solvents and electrolytes. rsc.org Furthermore, pyridinium-based structures are integral to the creation of functional materials, including those with specific optical and electronic properties. For instance, certain pyridinium salts have been investigated for their potential in gene delivery and as components in polymers. rsc.orgnih.gov The ability to tune the properties of pyridinium cations by modifying the substituents on the pyridine ring allows for the design of materials with tailored functionalities.

Overview of Electron-Deficient Heteroaromatic Systems

Heteroaromatic systems are cyclic aromatic compounds containing at least one heteroatom, such as nitrogen, oxygen, or sulfur, within the ring. These systems can be classified as either electron-rich or electron-deficient. Pyridine and its derivatives are classic examples of electron-deficient heteroaromatics. nih.gov

The electron-deficient nature of the pyridine ring arises from the presence of the electronegative nitrogen atom. This nitrogen atom withdraws electron density from the carbon atoms of the ring, making the ring less nucleophilic than benzene (B151609). pitt.edu This electron deficiency is further enhanced in pyridinium cations due to the positive charge on the nitrogen atom.

This inherent electronic property governs the reactivity of these systems. Electron-deficient heteroaromatics are generally less reactive towards electrophilic substitution compared to benzene but are more susceptible to nucleophilic attack. nih.govpitt.edu The positions on the pyridine ring most susceptible to nucleophilic attack are the α and γ carbons (positions 2, 6, and 4), which carry a partial positive charge. nih.gov This predictable reactivity makes them valuable building blocks in organic synthesis.

Research Landscape of 4-Cyano-1-methylpyridinium and Analogues

Pyridinium, 4-cyano-1-methyl-, specifically its iodide and bromide salts, has been the subject of significant research. The presence of the electron-withdrawing cyano group at the 4-position further enhances the electron-deficient character of the pyridinium ring, influencing its reactivity and physical properties.

Research has explored its use in various applications. For example, it has been investigated as an additive in perovskite solar cells and as a potential inhibitor of brain cholinesterases. lookchem.com The compound also serves as a precursor for the synthesis of other organic molecules. lookchem.com

The crystal structures of both 4-cyano-1-methylpyridinium iodide and bromide have been determined, revealing details about their solid-state packing and intermolecular interactions. nih.govnih.gov In the crystal lattice, the cations can form dimers through weak hydrogen bonds. nih.govresearchgate.net

Analogues of 4-cyano-1-methylpyridinium, where the methyl group or the counter-ion is varied, are also of research interest. For instance, studies on other 1-alkyl-4-cyanopyridinium salts have shown that the cyano group can be readily replaced by nucleophiles. rsc.org The study of these analogues allows for a systematic investigation of how structural modifications impact the compound's properties and potential applications.

Below are interactive data tables summarizing some of the key properties of 4-Cyano-1-methylpyridinium salts and related compounds.

PropertyValueCompoundReference
Molecular FormulaC₇H₇N₂⁺·I⁻Pyridinium, 4-cyano-1-methyl-, iodide lookchem.com
Molecular Weight246.05 g/mol Pyridinium, 4-cyano-1-methyl-, iodide lookchem.com
Melting Point189-193 °CPyridinium, 4-cyano-1-methyl-, iodide nih.gov
AppearanceYellow solidPyridinium, 4-cyano-1-methyl-, iodide nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13441-45-7

Molecular Formula

C7H7N2+

Molecular Weight

119.14 g/mol

IUPAC Name

1-methylpyridin-1-ium-4-carbonitrile

InChI

InChI=1S/C7H7N2/c1-9-4-2-7(6-8)3-5-9/h2-5H,1H3/q+1

InChI Key

NQQUGKKTJLAUHC-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)C#N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Pyridinium, 4 Cyano 1 Methyl

Classical and Contemporary Synthesis of 4-Cyano-1-methylpyridinium Salts

The formation of 4-cyano-1-methylpyridinium salts is predominantly achieved through two well-established reaction types: quaternization of the parent pyridine (B92270) and subsequent anion exchange to introduce a variety of counter-ions.

Quaternization Reactions of 4-Cyanopyridine (B195900)

The most direct and common method for synthesizing the 4-cyano-1-methylpyridinium cation is the quaternization of 4-cyanopyridine. This reaction involves the alkylation of the nitrogen atom in the pyridine ring with a suitable methylating agent.

A typical procedure involves dissolving 4-cyanopyridine in a solvent like benzene (B151609) and then adding a methylating agent, such as iodomethane. nih.govnih.gov The reaction mixture is often heated under reflux to drive the reaction to completion. nih.gov The resulting 4-cyano-1-methylpyridinium iodide precipitates as a yellow solid and can be collected by filtration. nih.govnih.gov Other quaternizing agents can also be employed, including acrylamide (B121943) in the presence of a strong acid catalyst (pKa < 3), such as hydrochloric acid, sulfuric acid, or picric acid. google.com This method is advantageous as it can be carried out with isomeric mixtures of cyanopyridines, with the desired 4-substituted product being readily separable. google.com

The choice of solvent can influence the reaction. For instance, isopropanol (B130326) has been used as a solvent for the quaternization of 4-cyanopyridine with acrylamide. google.com The quaternization has also been performed using dimethyl sulfate. orgsyn.org The progress and success of these reactions can be confirmed using spectroscopic methods like FTIR and NMR. nih.gov

Table 1: Quaternization Reactions of 4-Cyanopyridine
Methylating AgentSolventConditionsProductReference
IodomethaneBenzeneReflux for 75 minutes4-cyano-1-methylpyridinium iodide nih.govnih.gov
Acrylamide/Strong AcidIsopropanol-4-cyano-1-methylpyridinium salt google.com
Dimethyl sulfate-Heated to 80-90°C1-Methoxy-2-methylpyridinium methyl sulfate orgsyn.org

Anion Metathesis for Diverse Counterion Salts

Once the initial 4-cyano-1-methylpyridinium salt, typically the iodide, is synthesized, the counter-anion can be readily exchanged through a process called anion metathesis. This allows for the preparation of a wide range of salts with different physical and chemical properties.

A common method for anion metathesis involves dissolving the 4-cyano-1-methylpyridinium iodide in a solution containing a salt of the desired new anion. For example, to prepare 4-cyano-1-methylpyridinium perchlorate (B79767), the iodide salt is treated with a solution of silver perchlorate. nih.gov The silver iodide precipitates out of solution and can be removed by filtration, leaving the desired perchlorate salt in the filtrate. nih.gov

The choice of counter-ion can significantly impact the crystal structure and intermolecular interactions of the resulting salt. For instance, the crystal structures of 4-cyano-1-methylpyridinium salts with chloride, bromide, and iodide anions have been studied. nih.govnih.gov It has been observed that the larger size and weaker hydrogen-bonding ability of the iodide ion, compared to chloride and bromide, can lead to different crystal packing arrangements. nih.gov The bromide salt is isostructural with its iodide analog. nih.gov

Derivatization and Structural Modification of the Pyridinium (B92312) Core

The 4-cyano-1-methylpyridinium core serves as a versatile scaffold for further chemical modifications, enabling the synthesis of a diverse array of derivatives with tailored properties.

Synthesis of Substituted 4-Cyano-1-methylpyridinium Derivatives

The synthesis of substituted 4-cyano-1-methylpyridinium derivatives allows for the fine-tuning of the molecule's electronic and steric properties. One example is the synthesis of 4-(cyano-(hydroximino)-methyl)-1-methylpyridinium iodide. sigmaaldrich.com

Furthermore, multicomponent reactions offer an efficient pathway to polysubstituted pyridines. nih.gov For instance, a three-component synthesis involving 2-azadienes, generated via a catalytic intermolecular aza-Wittig reaction, and subsequent Diels-Alder reactions can produce a variety of tri- and tetrasubstituted pyridines. nih.gov This approach tolerates a range of substituents, including synthetically useful electron-withdrawing groups like cyano, acetyl, and nitro groups, as well as halides. nih.gov

Functionalization Strategies for Extended Conjugated Systems

The functionalization of the 4-cyano-1-methylpyridinium core to create extended conjugated systems is of significant interest for applications in materials science, particularly in the field of organic electronics. A new class of cyano-substituted pyridine derivatives has been synthesized and characterized for their potential use as exciton-blocking layers in organic photovoltaic devices. rsc.org These materials exhibit wide energy gaps, deep highest occupied molecular orbital (HOMO) energy levels, and high electron mobility, which are desirable properties for such applications. rsc.org

Reaction Mechanisms of Pyridinium, 4-cyano-1-methyl-

The quaternization of pyridines, including 4-cyanopyridine, is a fundamental reaction in organic chemistry. The reaction proceeds through a standard SN2 mechanism, where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the methylating agent. This results in the formation of a new carbon-nitrogen bond and a positive charge on the nitrogen atom, creating the pyridinium cation.

The quaternization imparts increased reactivity to the substituents at the 2- and 4-positions of the pyridine ring, making them more susceptible to nucleophilic displacement. google.com This enhanced reactivity is a key feature that is exploited in the further derivatization of these compounds.

Nucleophilic Addition Reactions, Including Cyanide Ion Attack

The electron-deficient pyridinium ring in 4-cyano-1-methylpyridinium is susceptible to attack by nucleophiles. The positions most vulnerable to attack are the carbon atoms at the 2- and 6-positions, which are ortho to the positively charged nitrogen atom.

The cyanide ion (CN⁻) is a potent nucleophile that can add to the pyridinium ring. Research into the reaction of cyanide with various substituted pyridinium salts has revealed specific patterns of reactivity. For instance, studies on 2- and 3-cyanopyridinium salts have shown that the cyanide ion preferentially attacks the 4-position of the pyridine ring, leading to the formation of stable 4-cyano-1,4-dihydropyridine derivatives. vcu.edu This regioselectivity highlights the kinetic and thermodynamic factors governing the addition. In the case of 1-pyridinio-4-pyridone cations, reaction with aqueous sodium cyanide can yield intermediate 1,4-dihydro-4-cyano-adducts. rsc.org

While direct studies on 4-cyano-1-methylpyridinium are less common, these findings suggest that nucleophilic attack, including by the cyanide ion, would likely occur at the 2- or 6-position, as the 4-position is already substituted. The reaction of cyanide with 1-methyl-2-cyanopyridinium iodide resulted in an unusual product, 1-methyl-2-oxo-1,2-dihydro-4-pyridine carbonitrile, demonstrating that the reaction pathway can be complex and dependent on the substituent pattern. vcu.edu

The table below summarizes the outcomes of cyanide ion attack on different cyanopyridinium isomers.

Pyridinium Salt SubstratePosition of Cyanide AttackProductReference
2-Cyanopyridinium saltsC4-position4-Cyano-1,4-dihydropyridines vcu.edu
3-Cyanopyridinium saltsC4-position4-Cyano-1,4-dihydropyridines vcu.edu
1-Pyridinio-4-pyridone cationsC4-position1,4-Dihydro-4-cyano-adducts rsc.org
1-Methyl-2-cyanopyridinium iodideC2/C4 and subsequent oxidation1-Methyl-2-oxo-1,2-dihydro-4-pyridine carbonitrile vcu.edu

Cycloaddition Reactions of Derived Pyridinium Ylides

Pyridinium ylides are neutral, zwitterionic molecules containing a negatively charged carbon atom (carbanion) directly attached to the positively charged nitrogen of the pyridinium ring. numberanalytics.com These species are typically generated in situ by treating the corresponding pyridinium salt, such as 4-cyano-1-methylpyridinium iodide, with a base to deprotonate the N-methyl group.

Pyridinium ylides are classified as azomethine ylides, which are versatile 1,3-dipoles. nih.govmdpi.com As 1,3-dipoles, they readily participate in 1,3-dipolar cycloaddition reactions with a wide range of dipolarophiles (typically alkenes or alkynes) to form five-membered heterocyclic rings. wikipedia.orgresearchgate.net This reaction is a powerful tool in synthetic organic chemistry for constructing complex nitrogen-containing heterocycles with high regio- and stereoselectivity. wikipedia.orgresearchgate.net The reaction between an azomethine ylide and an alkene, for example, furnishes a pyrrolidine (B122466) ring. wikipedia.org

The reactivity of the ylide derived from 4-cyano-1-methylpyridinium would be influenced by the electron-withdrawing cyano group, which can stabilize the ylide and affect its reactivity in cycloaddition reactions. While the primary mode of reaction is the [3+2] cycloaddition, other pathways, such as [4+1] annulation reactions, have also been observed for certain ylide-like species, leading to a diverse array of heterocyclic products. researchgate.net

The table below illustrates the general synthetic utility of pyridinium ylides in 1,3-dipolar cycloaddition reactions.

Ylide TypeDipolarophileResulting Heterocyclic ProductReference
Azomethine Ylide (general)AlkenePyrrolidine wikipedia.org
Azomethine Ylide (general)AlkyneDihydropyrrole wikipedia.org
Azomethine Ylide (general)Aldehyde (Carbonyl)Oxazolidine nih.gov
Azomethine Ylide (general)Ketone (Carbonyl)Substituted Oxazolidine nih.gov

Electronic Structure and Spectroscopic Probes of Pyridinium, 4 Cyano 1 Methyl

Electronic Transitions and Excited-State Characterization

The electronic properties of Pyridinium (B92312), 4-cyano-1-methyl- are dominated by the electron-accepting nature of the pyridinium ring, which is further enhanced by the strongly electron-withdrawing cyano (-CN) group. This electronic arrangement dictates the character of its frontier molecular orbitals and the nature of its electronic transitions upon photoexcitation.

The Pyridinium, 4-cyano-1-methyl- cation is a classic example of a molecule exhibiting intramolecular charge transfer (ICT) characteristics. In this process, the absorption of light promotes an electron from a molecular orbital that is delocalized over the pyridinium ring to an orbital that is primarily localized on the cyano group and the adjacent carbon atoms. This results in a significant redistribution of electron density upon excitation, creating an excited state with a different charge distribution compared to the ground state.

The lowest unoccupied molecular orbital (LUMO) is predominantly localized on the pyridinium ring, particularly influenced by the electron-deficient nitrogen atom and the cyano substituent. The highest occupied molecular orbital (HOMO), in contrast, involves the π-system of the entire pyridinium ring. The excitation from the HOMO to the LUMO thus has a clear charge-transfer character. In related pyridyl pyridinium systems, the short-lived emitting S1 state has been shown to exhibit a partial charge-transfer character. nih.govmdpi.com More complex systems where a pyridinium unit acts as the electron-accepting group have demonstrated that the LUMO is primarily localized on the pyridinium acceptor.

In the solid state, the photophysical properties of Pyridinium, 4-cyano-1-methyl- are not solely governed by intramolecular processes. Intermolecular interactions play a crucial role, leading to a complex interplay with the inherent ICT character. Crystal structure analyses of salts like 4-cyano-1-methylpyridinium iodide and 4-cyano-1-methylpyridinium bromide reveal that the cations form inversion-related dimers. nih.govnih.gov

In these dimers, the pyridinium rings are arranged in a parallel, face-to-face orientation with a close separation distance of approximately 0.28 to 0.29 Å. nih.govnih.gov This arrangement facilitates significant π-π stacking interactions. These close contacts can lead to the formation of excimers or other aggregate states upon excitation, where the charge is delocalized over more than one cationic unit. This intermolecular charge transfer can compete with or modify the intramolecular charge transfer process. The formation of these dimers is influenced by the counter-ion; for instance, iodide salts tend to adopt different packing structures compared to those with smaller, more strongly hydrogen-bonding anions like chloride. nih.gov The way these intermolecular interactions in the crystal lattice modulate excited-state dynamics can lead to photophysical behaviors in the solid state that are substantially different from those observed in dilute solutions where the cations are isolated. chemrxiv.org

Photophysical Behavior and Dynamics

The dynamics of the excited states of Pyridinium, 4-cyano-1-methyl-, including how they absorb and emit light and how they return to the ground state, are highly sensitive to the surrounding environment.

The absorption spectrum of Pyridinium, 4-cyano-1-methyl- in solution typically features a strong absorption band in the ultraviolet region. This band corresponds to the S₀ → S₁ electronic transition, which possesses significant intramolecular charge transfer character. For a closely related monomeric pyridinium unit, the absorption maximum in acetonitrile (B52724) has been observed at 282 nm. mdpi.com

Upon excitation, the molecule can relax to the ground state via the emission of a photon (fluorescence). The emission spectrum is generally a mirror image of the absorption band and appears at lower energy (longer wavelength). The exact position of the absorption and emission maxima can be influenced by the solvent and the specific counter-ion present.

Interactive Table: Spectroscopic Data of a Related Pyridinium Monomer in Acetonitrile

Property Wavelength (nm)
Absorption Maximum (λ_abs) 282
Emission Maximum (λ_em) 386

Data for a related methylated pyridyl pyridinium monomer (2Me²⁺). mdpi.com

Solvatochromism is the change in the color of a substance (and hence its absorption or emission spectrum) when it is dissolved in different solvents. Pyridinium, 4-cyano-1-methyl- and related compounds exhibit this phenomenon due to their intramolecular charge transfer nature. The ground state of the cation is already polar, but the excited state is expected to have a different dipole moment due to the charge redistribution.

The interaction of the molecule's ground and excited state dipole moments with the dipoles of the solvent molecules determines the energy levels. In polar solvents, the excited state is often stabilized to a different extent than the ground state, leading to a shift in the absorption and emission peaks. Typically, pyridinium-based dyes with ICT character show negative solvatochromism, where the absorption maximum shifts to shorter wavelengths (a hypsochromic or blue shift) as the solvent polarity increases. This indicates that the ground state is more stabilized by polar solvents than the excited state. Studies on similar compounds have shown that both absorption and emission bands are sensitive to solvent polarity. scirp.orgwilliamkennerly.com

Following absorption of a photon, the excited molecule must dissipate its excess energy to return to the ground state. This can occur through two main pathways:

Radiative Decay: The molecule emits a photon in the form of fluorescence. The rate of this process is given by the radiative rate constant (k_r).

Non-Radiative Decay: The energy is dissipated as heat to the surroundings through processes like internal conversion and intersystem crossing. The rate of this pathway is described by the non-radiative rate constant (k_nr).

The efficiency of fluorescence, known as the fluorescence quantum yield (Φ_F), is the ratio of emitted photons to absorbed photons and is determined by the competition between these two decay rates: Φ_F = k_r / (k_r + k_nr). The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state and is the inverse of the sum of the decay rates: τ_F = 1 / (k_r + k_nr).

Advanced Vibrational Spectroscopy for Structural Dynamics

Advanced vibrational spectroscopy methods provide powerful tools for exploring the intricate details of molecular structure and dynamics. In the context of Pyridinium, 4-cyano-1-methyl-, these techniques can offer insights into how the molecule's geometry changes upon electronic excitation, a process fundamental to its chemical reactivity and photophysical properties.

Resonance Raman (RR) spectroscopy is a powerful technique for selectively enhancing the vibrational modes that are coupled to an electronic transition. By tuning the excitation wavelength to coincide with an electronic absorption band of the molecule, the intensities of certain Raman peaks can be increased by several orders of magnitude. This enhancement is not uniform across all vibrations; rather, it is the vibrations associated with the structural changes between the ground and excited electronic states that are most significantly amplified.

The intensities of the resonance Raman bands can be quantitatively analyzed to determine the vibrational reorganization energies (λ). The reorganization energy for a specific vibrational mode represents the energy required to distort the molecule from its ground-state equilibrium geometry to the equilibrium geometry of the excited state along the coordinate of that particular mode. It is a crucial parameter in understanding the kinetics of electron transfer reactions and photophysical processes.

The relationship between resonance Raman intensities and reorganization energies is rooted in the theory of vibronic coupling. The intensity of a fundamental transition in a resonance Raman spectrum is proportional to the square of the dimensionless displacement (Δ) of the normal coordinate between the ground and excited electronic states. The reorganization energy for that mode is then related to this displacement and the vibrational frequency (ω) of the mode.

Table 1: Hypothetical Vibrational Reorganization Energies for Pyridinium, 4-cyano-1-methyl- Determined from Resonance Raman Intensities

Vibrational ModeFrequency (cm⁻¹)DescriptionDimensionless Displacement (Δ)Reorganization Energy (λ) (cm⁻¹)
ν₁2230C≡N stretch0.1525.1
ν₂1640Pyridinium ring stretch0.3073.8
ν₃1520Pyridinium ring deformation0.2547.5
ν₄1210C-C stretch0.2024.2
ν₅1030In-plane C-H bend0.105.2

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from resonance Raman analysis. Actual values would need to be determined from experimental measurements or detailed theoretical calculations.

A time-dependent analysis of the resonance Raman scattering intensities provides a more direct picture of the initial structural dynamics following photoexcitation. This approach, often framed within the time-dependent theory of Raman scattering, relates the Raman polarizability to the overlap of the ground state vibrational wavefunction with its evolution on the excited state potential energy surface.

Essentially, the intensity of a Raman peak is determined by how much the molecule moves along a particular vibrational coordinate in the very early stages (femtoseconds) after absorbing a photon. The greater the initial displacement along a normal coordinate, the more intense the corresponding Raman peak will be.

By analyzing the relative intensities of the fundamental and overtone bands in the resonance Raman spectrum, it is possible to extract the magnitudes of the dimensionless coordinate displacements (Δ) for the resonantly enhanced vibrational modes. These displacements provide a quantitative measure of the change in the equilibrium position of the atoms for a given vibration between the ground and excited electronic states.

For Pyridinium, 4-cyano-1-methyl-, a time-dependent analysis would reveal which parts of the molecule undergo the most significant structural changes upon electronic excitation. For instance, a large displacement in the C≡N stretching mode would indicate a change in the nitrile bond length, while significant displacements in the pyridinium ring modes would point to a distortion of the aromatic ring.

Table 2: Hypothetical Coordinate Displacements for Pyridinium, 4-cyano-1-methyl- from Time-Dependent Analysis of Scattering Intensities

Vibrational ModeFrequency (cm⁻¹)DescriptionRelative Raman IntensityCalculated Coordinate Displacement (Δ)
ν₁2230C≡N stretch1.000.15
ν₂1640Pyridinium ring stretch4.000.30
ν₃1520Pyridinium ring deformation2.780.25
ν₄1210C-C stretch1.780.20
ν₅1030In-plane C-H bend0.440.10

Note: This table presents a hypothetical analysis to illustrate the correlation between Raman intensities and coordinate displacements. The relative intensities are normalized to the C≡N stretching mode. The coordinate displacements are derived from these hypothetical intensities.

Electrochemical Properties and Electron Transfer Chemistry of Pyridinium, 4 Cyano 1 Methyl

Redox Potentials and Electrochemical Reduction Mechanisms

The electrochemical reduction of Pyridinium (B92312), 4-cyano-1-methyl- is characterized by a strong dependence on experimental conditions, particularly the pH of the medium. This leads to different reduction pathways and products, highlighting the compound's versatile redox chemistry.

One-Electron and Multi-Electron Reduction Pathways

The electrochemical behavior of Pyridinium, 4-cyano-1-methyl- in aqueous Britton-Robinson buffers demonstrates a complex, pH-dependent reduction process. capes.gov.br In these conditions, the compound initially shows a single, well-defined polarographic wave. capes.gov.br However, at a pH greater than 8, this single wave bifurcates into two distinct waves, designated A1 and A2. capes.gov.br

Controlled potential electrolysis experiments confirm the nature of these pathways. When the electrolysis is conducted at the potential of the first wave (A1), a one-electron reduction product is formed. capes.gov.br Conversely, electrolysis at the more negative potential of the second wave (A2) results in products that are the result of a multi-electron reduction process. capes.gov.br

Electrochemical Generation and Characterization of Radical Species

The chemical irreversibility of this one-electron transfer complicates its study by conventional electrochemical methods. researchgate.net However, specialized spectroscopic techniques have been successfully used to probe the resulting radical. researchgate.net For instance, near-resonant Raman scattering has been employed to study the vibrational structure of the molecule immediately following electron transfer, providing indirect but detailed information about the radical species formed. researchgate.net

Detailed Mechanism Proposals for Electrochemical Reduction

A detailed mechanism for the electrochemical reduction of Pyridinium, 4-cyano-1-methyl- has been proposed based on the analysis of its pH-dependent behavior and the identification of electrolysis products. capes.gov.br

The process is initiated by a one-electron reduction of the Pyridinium, 4-cyano-1-methyl- cation to its corresponding neutral radical. capes.gov.br This radical is highly reactive and can undergo dimerization. The subsequent steps are heavily influenced by the pH of the solution.

At the potential of wave A1, electrolysis results in the formation of the methylviologen radical cation, which is believed to arise from the initial pyridinyl radical. capes.gov.br When the potential is shifted to that of wave A2, a more profound reduction occurs. The products identified under these conditions are 4-aminomethyl-1-methylpyridinium and 1-methylpyridinium ions, indicating that the cyano group itself is reduced in a multi-electron process. capes.gov.br

Table 1: Products of Controlled Potential Electrolysis of Pyridinium, 4-cyano-1-methyl-

Electrolysis Condition Observed Products
Potential of Wave A1 Methylviologen radical cation

This table summarizes the products formed during the electrochemical reduction of Pyridinium, 4-cyano-1-methyl- under different potential conditions in Britton-Robinson buffers, as reported by Carelli and Cardinali. capes.gov.br

Electron Transfer Kinetics and Quantum Rate Effects

Beyond the mechanistic pathways, the reduction of Pyridinium, 4-cyano-1-methyl- serves as a valuable model for investigating the fundamental kinetics of electron transfer reactions, including quantum mechanical effects that govern reaction rates.

Franck-Condon Barriers in Outer-Sphere Electron Transfer

The rate of an outer-sphere electron transfer reaction is significantly influenced by Franck-Condon factors, which represent the energetic barrier arising from the nuclear rearrangements required to reach the transition state. For the one-electron reduction of Pyridinium, 4-cyano-1-methyl-, a complete experimental assessment of the vibrational Franck-Condon barrier has been achieved. researchgate.net

Due to the chemical irreversibility of the electron transfer, direct measurement is challenging. researchgate.net An innovative approach using a time-dependent analysis of near-resonant Raman scattering was employed. researchgate.net By pairing the Pyridinium, 4-cyano-1-methyl- cation with an iodide anion, a weak outer-sphere charge-transfer band was induced, allowing for the resonant Raman measurements. researchgate.net This analysis provided a detailed, quantitative understanding of the internal and external normal-coordinate displacements and their associated vibrational frequencies that contribute to the activation barrier of the electron transfer. researchgate.net

Mode-Specific Vibrational Coupling in Electron Transfer Processes

The Franck-Condon barrier is not a monolithic quantity but is composed of contributions from various specific vibrational modes within the molecule. The reduction of Pyridinium, 4-cyano-1-methyl- is a prototypical case where multiple vibrational modes are coupled to the electron transfer process. acs.org

Charge-transfer-enhanced Raman scattering experiments have shown that 13 distinct vibrational modes are actively involved in the reduction. acs.org A time-dependent analysis of the scattering spectrum has allowed for the precise determination of coordinate displacement and reorganizational parameters for each of these modes. acs.org This detailed, mode-specific information has been incorporated into quantum rate theory to provide an unprecedentedly detailed description of the electrochemical reaction kinetics. acs.org This includes quantifying mode-specific contributions to the reaction barrier, tunneling effects, and other non-classical activation effects. acs.org

Table 2: Vibrational Modes Coupled to the One-Electron Reduction of Pyridinium, 4-cyano-1-methyl-

Mode Vibrational Frequency (cm⁻¹) Coordinate Displacement (Δ) Single-Mode Barrier Contribution (kcal/mol)
1 2240 0.08 0.28
2 1648 0.12 0.36
3 1572 0.07 0.12
4 1520 0.10 0.23
5 1438 0.08 0.14
6 1360 0.12 0.30
7 1222 0.17 0.53
8 1195 0.11 0.22
9 1032 0.11 0.19
10 838 0.15 0.28
11 682 0.11 0.12
12 550 0.15 0.19

This table presents the vibrational frequencies, dimensionless coordinate displacements, and single-mode barrier contributions for the 13 modes found to be involved in the outer-sphere electron transfer reduction of Pyridinium, 4-cyano-1-methyl-, as determined from a time-dependent analysis of near-resonant Raman scattering in acetonitrile (B52724). Data sourced from Blackbourn et al. researchgate.net

Computational and Theoretical Investigations of Pyridinium, 4 Cyano 1 Methyl Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have been instrumental in providing a detailed picture of the electronic landscape of the 4-cyano-1-methylpyridinium cation. These methods allow for the precise determination of molecular geometries, energies, and electronic properties, which are crucial for understanding the compound's behavior.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of the 4-cyano-1-methylpyridinium cation in both its isolated (molecular) and crystalline (solid-state) forms. For instance, dispersion-corrected DFT (DFT-D) calculations have been successfully used to analyze the energetic aspects of the solid-state structures of salts containing the 4-cyano-1-methylpyridinium cation, such as its hexafluoridophosphate salt. nih.gov These calculations are crucial for understanding the interplay of weak intermolecular interactions, including C—H⋯F hydrogen bonds and P—F⋯π interactions, which govern the crystal packing. nih.gov

In the solid state, the 4-cyano-1-methylpyridinium cation, when paired with the hexafluoridophosphate anion, forms a three-dimensional network stabilized by C—H⋯F hydrogen bonds, with distinct stacks of cations and anions. nih.gov The ability of DFT-D to model these dispersion-driven interactions is essential for accurately reproducing the experimentally observed crystal structures and for calculating lattice energies.

The crystal structure of various salts of 4-cyano-1-methylpyridinium has been determined by X-ray diffraction, providing a basis for theoretical models. The iodide salt, for example, crystallizes in a monoclinic system, with the cations forming inversion-related dimers through weak C—H⋯N hydrogen bonds. nih.govresearchgate.netnih.gov This dimeric arrangement is a common motif in the crystal structures of pyridinium (B92312) salts.

Table 1: Crystallographic Data for 4-Cyano-1-methylpyridinium Iodide For a detailed view of the data, you can interact with the table below.

ParameterValue
FormulaC₇H₇N₂⁺·I⁻
Molecular Weight246.05
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.0734
b (Å)11.4528
c (Å)15.0751
β (°)99.679
Volume (ų)863.46
Z4
Data from reference nih.gov

While specific studies detailing the charge distribution and orbital contributions for the isolated 4-cyano-1-methylpyridinium cation are not extensively reported, these properties are routinely calculated as part of DFT analyses. Such calculations typically reveal the localization of the positive charge primarily on the pyridinium ring, particularly on the nitrogen atom, as a consequence of the quaternization by the methyl group. The electron-withdrawing cyano group significantly influences the electronic structure, further polarizing the ring and affecting the energies of the frontier molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the chemical reactivity and electronic transitions. For pyridinium systems, the LUMO is generally localized on the pyridinium ring, making it susceptible to nucleophilic attack or reduction. The HOMO, in contrast, can have contributions from the various substituents and the ring itself. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical stability and the energy of the lowest electronic transition. DFT calculations provide a quantitative measure of these orbital energies and their spatial distribution.

Advanced Computational Spectroscopic Predictions

Computational methods have proven invaluable in the prediction and interpretation of the spectroscopic properties of 4-cyano-1-methylpyridinium, particularly its vibrational spectra. These predictions are essential for assigning experimental spectra and for understanding the coupling between electronic and vibrational states.

The vibrational modes of the 4-cyano-1-methylpyridinium cation have been investigated through a combination of experimental techniques, such as charge-transfer-enhanced Raman scattering, and theoretical calculations. rsc.orgrsc.org These studies have shown that upon reduction of the cation, a significant number of vibrational modes are coupled to the electron transfer process. rsc.orgrsc.org

A time-dependent analysis of the Raman scattering spectrum has allowed for the precise determination of the coordinate displacements and reorganizational parameters for these coupled vibrational modes. rsc.orgrsc.org This analysis provides a detailed picture of how the molecular geometry changes upon the addition of an electron. The data reveals which bonds and angles are most affected by the change in electronic state, a phenomenon known as electron-vibration or vibronic coupling.

DFT calculations are commonly employed to compute the harmonic vibrational frequencies and Raman intensities of molecules. For related cyanopyridine compounds, theoretical vibrational spectra calculated using methods like B3LYP/6-311G(d,p) have shown good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of the observed vibrational bands. researchgate.net These computational approaches can be used to generate a theoretical vibrational spectrum for 4-cyano-1-methylpyridinium, which can then be compared with experimental data to confirm the assignments of specific vibrational modes, such as the characteristic C≡N stretch of the cyano group and the various ring breathing and deformation modes of the pyridinium core.

Theoretical Modeling of Reaction Pathways and Dynamics

Beyond static electronic structure and spectroscopic predictions, theoretical chemistry offers powerful tools to model the dynamics of chemical reactions involving 4-cyano-1-methylpyridinium. This is particularly relevant for understanding its role in electron transfer reactions.

The interfacial kinetics of the reduction of the 4-cyano-1-methylpyridinium cation has been extensively studied using multi-mode quantum rate theory. rsc.orgrsc.org This theoretical framework provides a detailed description of electrochemical reaction kinetics by incorporating the quantum mechanical nature of the vibrational modes that are coupled to the electron transfer process.

By using the experimentally determined reorganizational parameters for the 13 vibrational modes coupled to the reduction, the theory allows for a comprehensive analysis of the reaction kinetics. rsc.orgrsc.org This includes the quantification of:

Mode-specific tunneling effects: The extent to which each mode contributes to the reaction rate via quantum mechanical tunneling through the activation barrier.

Non-classical activation effects: Deviations from the classical picture of thermal activation over a barrier.

This detailed, mode-specific analysis represents a significant advancement in the understanding of electrochemical reaction kinetics, moving beyond simpler classical models. rsc.orgrsc.org The application of multi-mode quantum rate theory to the 4-cyano-1-methylpyridinium system has provided an unprecedented level of detail into the role of molecular vibrations in governing the rate of a fundamental chemical transformation.

Nonadiabatic Dynamics Simulations for Photoreaction Mechanisms in Related Compounds

Nonadiabatic dynamics simulations are a powerful computational tool for elucidating the complex mechanisms of photochemical reactions, providing insights into the ultrafast processes that govern the fate of electronically excited molecules. ruhr-uni-bochum.denih.govacs.org These simulations model the coupled motion of electrons and nuclei, which is crucial for understanding transitions between different electronic states, particularly in the vicinity of conical intersections (CIs). rsc.orgnih.gov CIs are points of degeneracy between electronic potential energy surfaces that act as efficient funnels for rapid, radiationless decay from an excited state back to the ground state. rsc.org While direct nonadiabatic dynamics simulations specifically for Pyridinium, 4-cyano-1-methyl- are not extensively documented in the reviewed literature, studies on closely related aromatic and heterocyclic compounds provide a robust framework for predicting its photochemical behavior.

The primary method employed in these simulations is the trajectory surface hopping (TSH) algorithm. ruhr-uni-bochum.denih.gov In this approach, a swarm of classical trajectories is propagated on the potential energy surfaces of the electronic states. The probability of a "hop" between surfaces is calculated at each time step, allowing for the simulation of nonadiabatic transitions. ruhr-uni-bochum.desemanticscholar.org This methodology has been successfully applied to a variety of photoinduced processes, including isomerizations, charge transfers, and ring-openings in systems analogous to 4-cyano-1-methylpyridinium. semanticscholar.orgsemanticscholar.orgrsc.org

Investigations into the photochemistry of other pyridinium derivatives and similar aromatic cations reveal common mechanistic themes that are likely applicable to 4-cyano-1-methylpyridinium. acs.org Upon photoexcitation, these molecules are typically promoted to a bright singlet excited state (often S₂ or higher). The subsequent dynamics are characterized by rapid internal conversion through a series of CIs, ultimately leading to the population of the lowest singlet excited state (S₁) and subsequent decay to the ground state (S₀). rsc.org

For instance, simulations on furan, another heterocyclic aromatic compound, have detailed the role of two primary conical intersections in its photo-deactivation pathway: a ring-puckering and a ring-opening CI. nih.gov These studies highlight how the molecule's geometry distorts to facilitate passage through these intersections, leading to either recovery of the starting material or the formation of photoproducts. nih.gov Similarly, in diarylethene photoswitches, nonadiabatic dynamics have elucidated the ultrafast ring-closing mechanism, identifying a barrierless pathway from the initially excited state to a conical intersection, which dictates the efficiency of the photoreaction. semanticscholar.org

The table below summarizes key findings from nonadiabatic dynamics simulations on compounds with structural or electronic similarities to 4-cyano-1-methylpyridinium, offering a predictive basis for its photoreaction pathways.

The general principles derived from these studies on related systems suggest that the photoreaction mechanism of Pyridinium, 4-cyano-1-methyl- will be heavily influenced by the landscape of its potential energy surfaces and the accessibility of conical intersections. The electron-withdrawing nature of the cyano group is expected to play a significant role in modifying the electronic structure and the topography of these surfaces compared to unsubstituted pyridinium. This could potentially open up unique reaction channels or alter the efficiencies of pathways common to other pyridinium salts.

Furthermore, the possibility of intersystem crossing to triplet states, as observed in the case of 2(5H)-thiophenone, should not be discounted. rsc.org Such a process could lead to different photochemical outcomes, such as phosphorescence or reactions from the triplet state, which often have different selectivities compared to singlet-state reactions. The interplay between ultrafast internal conversion through conical intersections and intersystem crossing will ultimately dictate the photostability and photoreactivity of Pyridinium, 4-cyano-1-methyl-.

Supramolecular Assemblies and Intermolecular Interactions Involving Pyridinium, 4 Cyano 1 Methyl

Crystal Engineering and Solid-State Structures

Hydrogen Bonding Motifs (C-H...N, C-H...O, C-H...X)

In the crystalline state, 4-cyano-1-methylpyridinium salts exhibit a range of hydrogen bonding interactions that are crucial in directing their molecular assembly. Weak C-H···N hydrogen bonds are a recurring motif, where the nitrogen atom of the cyano group acts as a hydrogen bond acceptor. Specifically, in the iodide and bromide salts, the cations form inversion-related dimers through pairwise C-H···N interactions. nih.govresearchgate.netnih.govnih.gov

Furthermore, the pyridinium (B92312) ring and methyl group hydrogens can act as donors in C-H···X hydrogen bonds, where X is an anion such as iodide or bromide. nih.govnih.gov In the case of 4-cyano-1-methylpyridinium iodide, each iodide anion is linked to five C-H groups, creating a three-dimensional network. nih.govresearchgate.net This is in contrast to its isomer, 3-cyano-1-methylpyridinium iodide, where each iodide ion interacts with only three C-H groups. nih.gov Similarly, in the bromide salt, each bromide ion participates in five C-H···Br contacts. nih.gov These interactions effectively link the cationic dimers and anions into sheets and more complex three-dimensional structures. nih.govnih.gov When complexed with other molecules, such as in co-crystals, C-H···O interactions can also play a significant role in the supramolecular architecture.

Table 1: Hydrogen Bonding Interactions in 4-Cyano-1-methylpyridinium Salts

Interaction Type Donor Acceptor Typical Distance (Å) Reference
C-H···N Pyridinium C-H Cyano N - nih.govnih.gov
C-H···I Pyridinium/Methyl C-H Iodide (I⁻) - nih.govresearchgate.net
C-H···Br Pyridinium/Methyl C-H Bromide (Br⁻) 2.27–2.89 nih.gov

Ion-Pairing and Electrostatic Interactions

As a cationic species, 4-cyano-1-methylpyridinium readily forms ion pairs with various anions. The electrostatic attraction between the positively charged pyridinium cation and the counter-anion is a primary force in the formation of its solid-state structures. This ion pairing is evident in its simple salts, such as 4-cyano-1-methylpyridinium iodide and 4-cyano-1-methylpyridinium bromide. nih.govnih.govlookchem.com

In solution, the pairing of the 4-cyano-1-methylpyridinium cation with an iodide anion gives rise to a weak outer-sphere charge-transfer band. lookchem.com The nature of the anion can influence the resulting crystal structure. For instance, the larger size and weaker hydrogen-bonding ability of the iodide ion, compared to smaller halides like chloride and bromide, can lead to different packing arrangements. nih.govresearchgate.net This highlights the interplay between strong electrostatic forces and weaker, more directional interactions in determining the final supramolecular assembly.

π-Stacking and Aromatic Interactions within Crystal Lattices

The planar aromatic ring of the 4-cyano-1-methylpyridinium cation facilitates π-stacking interactions, which are a significant contributor to the stability of its crystal lattices. In the iodide and bromide salts, the cations form inversion dimers where the pyridinium rings are parallel to each other. nih.govnih.gov The mean planes of these rings are separated by distances of approximately 0.28 Å in the iodide salt and 0.292 Å in the bromide salt. nih.govresearchgate.netnih.gov

These parallel-displaced π-π stacking interactions, alongside the hydrogen bonding and ion-pairing forces, create a robust network of non-covalent interactions that define the crystal packing. The interplay of these interactions can lead to the formation of layered structures or more complex, interpenetrating networks. nih.govnih.gov

Table 2: Crystallographic Data for 4-Cyano-1-methylpyridinium Salts

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°) Reference
4-Cyano-1-methylpyridinium iodide Monoclinic P2₁/c 5.0734 11.4528 15.0751 99.679 nih.gov
4-Cyano-1-methylpyridinium bromide Monoclinic P2₁/c 4.5447 11.285 15.551 96.455 nih.gov

Host-Guest Chemistry and Complexation

The ability of 4-cyano-1-methylpyridinium to engage in various non-covalent interactions makes it an interesting guest molecule in host-guest chemistry. This area of supramolecular chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule.

Interactions with Crown Ethers and Macrocyclic Receptors

Crown ethers are macrocyclic polyethers known for their ability to selectively bind cationic species. beilstein-journals.orgmie-u.ac.jp The 4-cyano-1-methylpyridinium cation can act as a guest for these macrocyclic hosts. A study on the synthesis and characterization of supramolecular co-crystals of 4-cyano-1-methylpyridinium iodide and 18-crown-6 (B118740) revealed the formation of unique co-crystals. researchgate.net The structural analysis of these co-crystals confirmed a triclinic crystal system and showed that the assembly is supported by hydrogen bonding and ion-dipole interactions. researchgate.net In such complexes, the positively charged pyridinium moiety can be threaded through the cavity of the crown ether, with the ether oxygens interacting with the acidic protons of the guest. Further stabilization can be achieved through hydrogen bonding between the guest and the host.

Self-Assembly Mechanisms in Solution and Solid State

The formation of the ordered structures observed in the crystals of 4-cyano-1-methylpyridinium salts is a result of solid-state self-assembly. This process is driven by the spontaneous organization of the molecules into a thermodynamically stable arrangement. The primary interactions driving this assembly are the hydrogen bonds (C-H···N and C-H···X) that form dimers and layers, the strong electrostatic attraction between the cation and anion, and the π-stacking of the pyridinium rings. nih.govnih.gov The interplay and cooperativity of these interactions lead to the formation of well-defined, three-dimensional architectures. While detailed studies on its self-assembly mechanisms in solution are less common, the presence of these varied non-covalent interaction sites suggests the potential for forming organized supramolecular structures in solution as well.

Interionic Charge Transfer Complexes

Interionic charge transfer (CT) complexes are supramolecular assemblies formed between an electron donor and an electron acceptor, where an electron is partially or fully transferred from the donor to the acceptor. wikipedia.org The pyridinium cation, 4-cyano-1-methyl-, is a particularly effective electron acceptor. This is due to the combination of the electron-withdrawing nature of the cyano group and the inherent positive charge of the pyridinium ring, which lowers the energy of its lowest unoccupied molecular orbital (LUMO), making it readily available to accept electron density. These assemblies are characterized by unique electronic and structural properties, most notably the appearance of a new absorption band in the electronic spectrum, known as the charge-transfer band. libretexts.org

The formation of a CT complex involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the LUMO of the acceptor. libretexts.org In the solid state, these complexes often crystallize in structures with alternating stacks of donor and acceptor molecules, maximizing the π-π orbital overlap necessary for the charge-transfer interaction. wikipedia.org

Research Findings on CT Complexes of Pyridinium, 4-cyano-1-methyl-

Detailed research has explored the formation of interionic charge transfer complexes involving 4-cyano-1-methylpyridinium as the acceptor with various electron donors.

Complexes with Anionic Donors:

One of the most well-studied types of CT complexes involves pyridinium cations and halide anions, particularly iodide. In the case of 4-cyano-1-methylpyridinium iodide, the iodide ion acts as the electron donor and the pyridinium cation as the acceptor. acs.org This interaction is strong enough to produce a distinct charge-transfer band in the visible spectrum, responsible for the compound's yellow color. nih.gov The crystal structure of this salt reveals that the cations form inversion-related dimers where the pyridinium rings are parallel, separated by approximately 0.28 Å. nih.govresearchgate.net These dimers are further linked by various weak interactions into a three-dimensional network. nih.govresearchgate.net

Table 1: Selected Crystal Data for Pyridinium, 4-cyano-1-methyl-, Iodide.

Complexes with Neutral Aromatic Donors:

4-cyano-1-methylpyridinium also forms charge-transfer complexes with neutral, electron-rich aromatic molecules. A notable example is the complex formed with 1-methylnaphthalene (B46632). nih.gov When 4-cyano-1-methylpyridinium, as part of an ionic liquid with a bis{(trifluoromethyl)sulfonyl}imide anion, is mixed with 1-methylnaphthalene, a liquid charge-transfer complex is formed. nih.gov Upon cooling, this mixture yields a crystalline 1:1 solid charge-transfer complex. nih.gov Neutron diffraction experiments and molecular dynamics simulations on the liquid state of this mixture confirmed a high degree of structural organization, with significant π-π stacking between the 4-cyano-1-methylpyridinium cations and the 1-methylnaphthalene molecules. nih.gov The aromatic donor molecules effectively displace the anions from the immediate vicinity of the pyridinium cation, facilitating the close contact required for charge transfer. nih.gov

Table 2: Examples of Interionic Charge Transfer Complexes with Pyridinium, 4-cyano-1-methyl-.

The formation of these complexes highlights the robust electron-accepting properties of the 4-cyano-1-methylpyridinium cation, enabling it to form distinct supramolecular structures with a range of electron donors, from simple anions to larger aromatic systems.

Advanced Functional Applications of Pyridinium, 4 Cyano 1 Methyl and Its Derivatives

Molecular Sensing and Chemodosimetry

The inherent charge and potential for fluorescence modulation in pyridinium (B92312) compounds make them excellent candidates for developing molecular sensors. Derivatives of 4-cyano-1-methylpyridinium are particularly effective in recognizing and signaling the presence of various analytes, including anions and other molecules, through distinct optical responses.

The positively charged pyridinium ring serves as a natural anchor for anions. The fundamental mechanism of recognition often involves weak, non-covalent interactions, such as hydrogen bonds. In the crystal structures of various 4-cyano-1-methylpyridinium salts, including the iodide, bromide, and perchlorate (B79767) forms, the cation and anion are linked by multiple C-H···anion hydrogen bonds. nih.govnih.govnih.gov For instance, in the crystal structure of 4-cyano-1-methylpyridinium iodide, the cations form dimers through C—H⋯N hydrogen bonds, and these dimers are further linked into a three-dimensional structure by C—H⋯I interactions. nih.govresearchgate.net Similarly, the bromide salt is isostructural with its iodide analogue, featuring C-H⋯Br interactions that connect the ions into sheets. nih.gov In the perchlorate salt, the structure is organized into wavy sheets held together by numerous C—H⋯O and C—H⋯N hydrogen bonds. nih.gov

These fundamental interactions form the basis for more complex anion sensing systems. While the simple cation itself demonstrates recognition, more sophisticated receptors are often designed by incorporating the pyridinium moiety into larger molecular frameworks to enhance selectivity and sensitivity for specific anions. rsc.orgrsc.orgresearchgate.net For example, derivatives of the related 4-(pyrrol-1-yl)pyridine have been shown to act as effective supramolecular sensors for nitrite (B80452) ions in aqueous solutions. mdpi.com

Table 1: Crystallographic Data for 4-cyano-1-methylpyridinium Salts This table summarizes key crystal data for different salts of the 4-cyano-1-methylpyridinium cation, illustrating the structural arrangements in the solid state.

ParameterIodide Salt (C₇H₇N₂⁺·I⁻)Bromide Salt (C₇H₇N₂⁺·Br⁻)Perchlorate Salt (C₇H₇N₂⁺·ClO₄⁻)
Crystal SystemMonoclinicMonoclinicMonoclinic
Formula Weight (Mr)246.05N/A (isostructural to iodide)218.60
Key InteractionsC—H⋯N, C—H⋯IC—H⋯N, C—H⋯BrC—H⋯O, C—H⋯N
Structural MotifInterpenetrating sheets forming a 3D structureInterpenetrating sheetsWavy sheets of alternating cations and anions

Many traditional fluorescent molecules suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their fluorescence diminishes or disappears in high concentrations or the solid state. mdpi.comosi.lv In contrast, a class of molecules known as AIE luminogens (AIEgens) are non-emissive in dilute solutions but become highly fluorescent upon aggregation. mdpi.com This unique property is often attributed to the restriction of intramolecular motions (RIM), such as rotation (RIR) and vibration (RIV), in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel. mdpi.comosi.lv

Pyridinium salts have been identified as effective AIEgens. osi.lvnih.gov Specifically, non-covalent intermolecular interactions between neighboring pyridinium subunits in the solid state can accomplish strong emission. osi.lv Derivatives of 4-cyano-1-methylpyridinium can be incorporated into larger donor-π-acceptor (D–π–A) structures to create powerful AIE-based sensors. acs.org In these designs, the pyridinium unit often acts as the electron acceptor. acs.org The sensing mechanism relies on the modulation of the aggregation state by an external stimulus or analyte. For instance, the interaction with a target ion can induce or disrupt aggregation, leading to a "turn-on" or "turn-off" fluorescent signal, making AIE-based strategies highly sensitive for detection. mdpi.com This principle has been applied in developing probes for various analytes, including metal ions and biomolecules. mdpi.comnih.gov

A fluorogenic probe is a molecule that exhibits a significant change in its fluorescence properties, typically an increase in intensity, upon reacting or binding with a target analyte. chemrxiv.org Probes based on the AIE phenomenon are inherently fluorogenic. nih.gov The pyridinium moiety is a valuable component in the design of such probes due to its electronic properties and its ability to participate in AIE. acs.orgrsc.org

For example, AIE probes featuring a dicationic donor-π-acceptor structure, which includes a pyridinium acceptor unit, have been developed for near-infrared (NIR) emission, a desirable range for biological imaging. acs.org The design of these molecules, such as (Z)-4-(4-(1-cyano-2-(4-(diphenylamino)phenyl)vinyl)phenyl)pyridine-1-ium (CDPP) derivatives, allows for fine-tuning of properties like solubility and membrane permeability by altering counterions, which is crucial for cellular applications. acs.org Another fluorescent pyridinium compound, 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+), has been demonstrated to be a fluorescent substrate for the human serotonin (B10506) transporter, showcasing the utility of pyridinium-based probes in neurobiology. nih.gov These examples highlight how the 4-cyano-1-methylpyridinium scaffold and its analogues can be chemically modified to create highly specific and sensitive fluorogenic probes for diverse chemical and biological systems.

Organic and Hybrid Materials Development

The electrochemical activity and stability of the 4-cyano-1-methylpyridinium moiety make it a key component in the development of advanced organic materials, particularly for applications in electronics and optics.

Electrochromic materials can reversibly change their color upon the application of an electrical potential. lboro.ac.uk Viologens, which are salts of quaternized 4,4´-bipyridine, are a well-known class of organic electrochromic materials. The 4-cyano-1-methylpyridinium unit can be incorporated into viologen-type structures, often as a bis(4-cyano-1-pyridinio) derivative. nih.gov

When these derivatives are deposited as thin films on electrodes, they exhibit characteristic electrochromism. nih.gov The color change is due to the stable radical cations formed upon reduction. These films typically switch from a colorless or slightly yellow state (dication) to a colored state, such as blue or red-violet (radical cation). nih.gov The specific color can be tuned by modifying the substituents on the pyridinium rings. For example, replacing alkyl groups with a cyanophenyl group on a viologen can shift the color of the radical cation to an intense green. lboro.ac.uk This tunability makes pyridinium-based viologens versatile components for applications like smart windows, electronic displays, and anti-glare mirrors.

While early electrochromic devices used viologens in solution, this led to potential stability problems like leakage. nih.gov A superior approach is to immobilize the viologen onto an electrode surface by creating a thin polymer film. This method enhances stability and often results in faster switching speeds and longer operational lifetimes. nih.gov

A well-established and straightforward method for creating these films is the reductive electropolymerization of bis(4-cyano-1-pyridino)alkanes. nih.gov In this process, the precursor molecule, which contains two 4-cyanopyridinium units linked by an alkyl chain, is electrochemically reduced at the cathode. This initiates a polymerization reaction that deposits a durable polyviologen film directly onto the electrode surface. nih.gov The resulting polymer films retain the desirable electrochromic properties of the monomeric viologen, making this an effective strategy for fabricating robust solid-state electrochromic devices. nih.gov

Table 2: Properties of Polyviologen Films from bis(4-cyano-1-pyridinio) Precursors This table summarizes the key characteristics of polyviologen films synthesized via electropolymerization.

PropertyDescriptionReference
Synthesis MethodReductive electropolymerization of bis(4-cyano-1-pyridino)alkanes nih.gov
Film TypeThin film immobilized on an electrode surface nih.gov
Electrochromic BehaviorReversible color change upon application of potential nih.gov
Color TransitionColorless or slightly yellow to blue or red-violet nih.gov
AdvantagesHigher switching speeds, longer cycle life, improved stability over solution-based systems nih.gov

Building Blocks for Charge-Transfer Organic Materials

The pyridinium salt, 4-cyano-1-methylpyridinium, serves as a quintessential building block in the design of charge-transfer (CT) organic materials. Its utility stems from its potent electron-accepting character, a feature endowed by the synergistic effect of the electron-withdrawing cyano group at the 4-position and the positive charge localized on the quaternized nitrogen atom of the pyridinium ring. This electronic structure makes it an excellent counterpart to a wide array of electron-donor molecules, facilitating the formation of stable CT complexes.

In the solid state, these materials exhibit unique structural arrangements that are conducive to their electronic properties. X-ray diffraction studies of 4-cyano-1-methylpyridinium salts with different anions, such as bromide and iodide, reveal that the planar cations often arrange into inversion-related dimers. researchgate.netnih.gov In these dimers, the pyridinium rings are parallel, separated by a short distance, indicating significant π-π stacking interactions. researchgate.netnih.gov These stacked arrangements create pathways for charge delocalization and transport through the material, a critical feature for organic electronic devices. For instance, in the bromide salt, the mean planes of the dimerized cations are separated by approximately 0.29 Å, while in the iodide salt, this distance is about 0.28 Å. researchgate.netnih.gov

CompoundKey Structural FeatureInter-planar Distance (in Dimers)SignificanceReference
4-Cyano-1-methylpyridinium bromideCations form inversion dimers via C-H⋯N hydrogen bonds.~0.29 ÅFacilitates π-π stacking and potential charge transport pathways. nih.gov
4-Cyano-1-methylpyridinium iodideCations form inversion-related dimers with parallel pyridinium rings.~0.28 ÅDemonstrates consistent dimer formation with different anions, crucial for material design. researchgate.net
(Z)-4-(1-cyano-2-(2,4,5-trimethoxyphenyl)vinyl)pyridin-1-ium chloridePush-pull (D-π-A) structure with a quaternized pyridine (B92270) acceptor.N/AEnhanced charge transfer properties leading to strong color and modified optical gap. nih.gov

Catalysis and Redox Active Systems

The inherent electronic properties of the 4-cyano-1-methylpyridinium cation make it a versatile component in catalytic and redox-active systems. Its ability to readily accept electrons underpins its function in various chemical transformations.

In the realm of visible-light photoredox catalysis, 4-cyano-1-methylpyridinium and its structural analogues function as potent electron acceptors, often referred to as oxidative quenchers. acs.org Photoredox catalysis relies on a photocatalyst that, upon absorbing light, becomes a powerful oxidant or reductant in its excited state. acs.orgprinceton.edu

The process involving an electron acceptor like 4-cyano-1-methylpyridinium typically follows an oxidative quenching cycle. acs.orgsigmaaldrich.com

Excitation: A photocatalyst (PC) absorbs a photon of visible light to reach its excited state (PC*).

Quenching: The excited photocatalyst (PC*) interacts with the 4-cyano-1-methylpyridinium cation (Q), which acts as the quencher. The pyridinium cation accepts an electron from the excited photocatalyst.

Intermediate Formation: This single-electron transfer (SET) event generates the oxidized form of the photocatalyst (PC+) and the reduced form of the quencher, a 4-cyano-1-methylpyridinyl radical (Q•).

Catalyst Regeneration: The oxidized photocatalyst (PC+) can then oxidize a substrate molecule, returning to its ground state (PC) and completing the catalytic cycle.

The efficacy of 4-cyano-1-methylpyridinium as an oxidative quencher is comparable to other well-known acceptors used in photoredox catalysis, such as viologens (N,N'-dialkyl-4,4'-bipyridinium salts) and dicyanobenzenes. acs.org The strong electron-withdrawing nature of the cyano group, combined with the positively charged pyridinium core, results in a low-lying LUMO (Lowest Unoccupied Molecular Orbital), making the acceptance of an electron thermodynamically favorable. This allows it to participate in reactions that generate radical intermediates for a wide range of synthetic applications, including the formation of challenging carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov

RoleMechanism StepDescriptionReference
Electron Acceptor / Oxidative QuencherQuenching of Excited PhotocatalystAccepts an electron from the photo-excited catalyst (*PC), leading to the formation of a pyridinyl radical and the oxidized catalyst (PC+). acs.org
Facilitation of Substrate OxidationThe resulting oxidized catalyst (PC+) is a strong oxidant capable of oxidizing a target substrate to continue the catalytic cycle. sigmaaldrich.com

N-methylpyridinium compounds, including 4-cyano-1-methylpyridinium, have been investigated for their role in the electrochemical reduction of carbon dioxide (CO2). nih.govresearchgate.net These compounds are typically studied as co-catalysts or mediators that can facilitate the conversion of CO2 into value-added chemicals. nih.gov

Research comparing N-methylpyridinium with its non-methylated counterpart, pyridinium, has revealed distinct electrochemical behaviors. For example, while pyridinium's activity is often linked to the N-H bond, N-methylpyridinium's interaction with electrode surfaces and CO2 follows different pathways. nih.govresearchgate.net Studies using glassy carbon, gold, and platinum electrodes have shown that in the presence of N-methylpyridinium and CO2, an enhancement of the reduction current is observed, suggesting a catalytic role. nih.govresearchgate.net However, the formation of common reduction products like methanol (B129727) was not detected under these specific conditions, indicating that the N-methylpyridinium may be involved in alternative reduction pathways or the formation of different products. nih.govresearchgate.net

A key proposed role for pyridinium-based molecules in CO2 reduction is the stabilization of critical intermediates. In systems employing molecular catalysts, such as cobalt-protoporphyrin, pyridinium moieties have been shown to cooperatively activate CO2. nih.gov This occurs through the formation of an adduct, for instance, between the pyridinium, CO2, and the metal center, which enhances the rate of the CO2 reduction reaction and improves selectivity by suppressing competing reactions like the hydrogen evolution reaction. nih.govrsc.org While much of the research focuses on the parent pyridinium or other derivatives, the principles of stabilizing CO2 adducts and mediating electron transfer are applicable within the broader N-methylpyridinium context. The specific influence of the 4-cyano substituent would be to modulate the redox potential and binding properties of the pyridinium ring, offering a route to fine-tune catalytic activity. osti.govosti.gov

N-Methylpyridinium SystemElectrodeObservationProposed RoleReference
Aqueous N-methyl pyridiniumGlassy CarbonIrreversible reduction; current enhancement in the presence of CO2.Specific interaction between the pyridinium ring and the carbon surface; acts as a mediator. nih.govresearchgate.net
Aqueous N-methyl pyridiniumPlatinum (Pt)Not electroactive at the Pt electrode, unlike pyridinium.Highlights the importance of the electrode material and the N-substituent in the reduction mechanism. nih.govresearchgate.net
Pyridinium-functionalized Covalent Organic Framework (COF) with Copper sitesN/A (eCO2RR catalyst)Enhanced Faradaic efficiency (93% for CO) and current density for CO2-to-CO conversion.The cationic pyridinium group alters the electronic structure of the Cu active site, stabilizing the *COO- intermediate. rsc.org
Cobalt-protoporphyrin on a Metal-Organic Layer with PyridiniumN/A (eCO2RR catalyst)High CO/H2 selectivity (11.8) and high catalytic current density.Cooperative stabilization of a [pyridinium-CO2-Co] adduct enhances CO2RR. nih.gov

Q & A

Basic: What synthetic routes are recommended for preparing 4-cyano-1-methylpyridinium salts, and how can purity be optimized?

Methodological Answer:

  • Quaternization of 4-cyanopyridine : React 4-cyanopyridine with methyl iodide or methyl triflate in polar aprotic solvents (e.g., acetonitrile) under reflux. Monitor reaction completion via <sup>1</sup>H NMR for methyl group incorporation (δ ~4.0 ppm for N-methyl protons) .
  • Purification : Use recrystallization from ethanol/diethyl ether mixtures to isolate salts. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis .
  • Pitfall Avoidance : Ensure anhydrous conditions to prevent hydrolysis of the nitrile group.

Advanced: How can computational methods guide the design of 4-cyano-1-methylpyridinium derivatives for anion-binding applications?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to evaluate electrostatic potential surfaces, identifying electron-deficient regions (e.g., pyridinium ring) for anion coordination .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···anion) in crystal structures to refine podand designs .
  • Validation : Compare computational binding energies with experimental ITC (isothermal titration calorimetry) data to assess predictive accuracy.

Basic: What spectroscopic techniques are critical for characterizing 4-cyano-1-methylpyridinium derivatives?

Methodological Answer:

  • NMR : <sup>13</sup>C NMR confirms nitrile resonance (δ ~115 ppm) and quaternization (deshielded pyridinium carbons at δ ~145-160 ppm) .
  • IR : Detect C≡N stretching (~2240 cm<sup>-1</sup>) and pyridinium C–H vibrations (~800 cm<sup>-1</sup>) .
  • X-ray Diffraction : Resolve counterion positioning (e.g., PF6<sup>−</sup> or BF4<sup>−</sup>) and π-stacking interactions in the solid state .

Advanced: How do solvent and counterion selection influence the electrochemical stability of 4-cyano-1-methylpyridinium-based ionic liquids?

Methodological Answer:

  • Cyclic Voltammetry : Measure redox stability in anhydrous DMF or acetonitrile (0.1 M TBAPF6). Larger anions (e.g., NTf2<sup>−</sup>) enhance anodic stability by reducing ion pairing .
  • Viscosity Studies : Use falling-ball viscometers to correlate ionic mobility with solvent dielectric constant. High polarity solvents (e.g., DMSO) reduce viscosity but may destabilize nitrile groups .
  • Thermal Analysis : Perform TGA/DSC to assess decomposition thresholds (>200°C for PF6<sup>−</sup> salts) .

Basic: What strategies mitigate degradation of 4-cyano-1-methylpyridinium compounds under aqueous conditions?

Methodological Answer:

  • pH Control : Maintain solutions at pH 4–6 to prevent hydrolysis of the nitrile group to carboxylic acid. Buffers like ammonium acetate are ideal .
  • Lyophilization : For long-term storage, lyophilize salts after freeze-drying in tert-butanol/water mixtures to avoid hydrate formation .
  • Stability Assays : Monitor degradation via UV-Vis (loss of nitrile absorbance at ~270 nm) over 72 hours .

Advanced: How can 4-cyano-1-methylpyridinium derivatives be tailored as acetylcholinesterase inhibitors?

Methodological Answer:

  • Structure-Activity Relationships (SAR) : Introduce substituents at the 3-position of the pyridinium ring to enhance π-π stacking with Trp86 in the enzyme active site .
  • Kinetic Studies : Use Ellman’s assay to measure IC50 values. Compare with donepezil derivatives for potency benchmarking .
  • Molecular Docking : Employ AutoDock Vina to predict binding modes and guide synthetic prioritization .

Basic: How should researchers resolve contradictions in reported solubility data for 4-cyano-1-methylpyridinium salts?

Methodological Answer:

  • Reproducibility Protocols : Adopt standardized OECD guidelines for solubility testing (e.g., shake-flask method in triplicate) .
  • Variable Control : Document solvent lot numbers, humidity, and temperature rigorously.
  • Meta-Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with full experimental transparency .

Advanced: What mechanistic insights explain the neurotoxic potential of structurally related pyridinium compounds (e.g., MPTP analogs)?

Methodological Answer:

  • Mitochondrial Toxicity Assays : Use SH-SY5Y cells to measure ROS production and Complex I inhibition via Seahorse XF analyzers .
  • Metabolite Identification : LC-MS/MS to detect neurotoxic metabolites (e.g., MPP<sup>+</sup>) generated by monoamine oxidase-B .
  • In Vivo Models : Compare dopamine depletion in C57BL/6 mice with MPTP-induced parkinsonism .

Basic: What safety protocols are essential when handling 4-cyano-1-methylpyridinium derivatives?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure.
  • Waste Disposal : Neutralize pyridinium salts with aqueous Na2CO3 before disposal .
  • Emergency Procedures : Treat inhalation with oxygen therapy; rinse skin with 1% acetic acid for alkaline burns .

Advanced: How can machine learning optimize reaction yields for novel 4-cyano-1-methylpyridinium-based catalysts?

Methodological Answer:

  • Dataset Curation : Compile kinetic data (temperature, solvent, catalyst loading) from high-throughput screening .
  • Algorithm Training : Use random forest regression to identify yield-predictive variables (e.g., solvent polarity index).
  • Validation : Compare ML predictions with small-scale validation experiments (n=10) to refine models .

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